molecular formula C19H19FN4O2S B2668356 4-(2-fluorophenyl)-3-((1-(thiophene-2-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034363-25-0

4-(2-fluorophenyl)-3-((1-(thiophene-2-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2668356
CAS No.: 2034363-25-0
M. Wt: 386.45
InChI Key: UEBFZAUPBSBPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-fluorophenyl)-3-((1-(thiophene-2-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound featuring a triazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-3-((1-(thiophene-2-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazolone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Attachment of the Thiophene-2-carbonyl Group: This step may involve acylation reactions using thiophene-2-carbonyl chloride in the presence of a base.

    Final Coupling with 2-Fluorophenyl Group: The final step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the 2-fluorophenyl group to the triazolone core.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and thiophene moieties.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are typical for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines, depending on the specific functional groups reduced.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 4-(2-fluorophenyl)-3-((1-(thiophene-2-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, including enzymes and receptors.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to modulate biological pathways. Research is ongoing to determine its efficacy and safety as a drug candidate.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-3-((1-(thiophene-2-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chlorophenyl)-3-((1-(thiophene-2-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one
  • 4-(2-bromophenyl)-3-((1-(thiophene-2-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one

Uniqueness

Compared to similar compounds, 4-(2-fluorophenyl)-3-((1-(thiophene-2-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one is unique due to the presence of the fluorine atom. Fluorine can significantly alter the compound’s biological activity, stability, and lipophilicity, potentially enhancing its efficacy as a drug candidate.

Properties

IUPAC Name

4-(2-fluorophenyl)-3-[[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2S/c20-14-4-1-2-5-15(14)24-17(21-22-19(24)26)12-13-7-9-23(10-8-13)18(25)16-6-3-11-27-16/h1-6,11,13H,7-10,12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBFZAUPBSBPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=NNC(=O)N2C3=CC=CC=C3F)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.